2-Nitrobenzene-1-carboximidamide hydrochloride

CAS No.: 64633-88-1

Cat. No.: VC5596301

Molecular Formula: C7H8ClN3O2

Molecular Weight: 201.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64633-88-1 |

|---|---|

| Molecular Formula | C7H8ClN3O2 |

| Molecular Weight | 201.61 |

| IUPAC Name | 2-nitrobenzenecarboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C7H7N3O2.ClH/c8-7(9)5-3-1-2-4-6(5)10(11)12;/h1-4H,(H3,8,9);1H |

| Standard InChI Key | AUXXZZHQJXFJTC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=N)N)[N+](=O)[O-].Cl |

Introduction

Structural Identification and Molecular Characteristics

Chemical Identity and Nomenclature

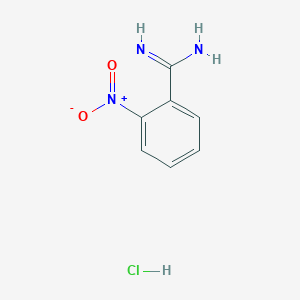

2-Nitrobenzene-1-carboximidamide hydrochloride is a benzamide derivative with the systematic IUPAC name 2-nitrobenzenecarboximidamide hydrochloride. Its molecular formula is C₇H₈ClN₃O₂, corresponding to a molecular weight of 201.61 g/mol . The compound’s structure consists of a benzene ring substituted with a nitro group (-NO₂) at the ortho position (C2) and a carboximidamide group (-C(=NH)NH₂) at the C1 position, which is protonated as a hydrochloride salt (Fig. 1) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈ClN₃O₂ | |

| Molecular Weight | 201.61 g/mol | |

| Appearance | White to off-white powder | |

| Storage Conditions | Room temperature | |

| Hazard Statements | H302, H315, H319, H335 |

The hydrochloride salt enhances the compound’s solubility in polar solvents, a critical factor in its pharmacokinetic behavior . The nitro group’s electron-withdrawing nature influences the aromatic ring’s reactivity, facilitating electrophilic substitutions at the meta position relative to the nitro group .

Pharmacological Applications and Mechanism of Action

Role in nNOS Inhibition

2-Nitrobenzene-1-carboximidamide derivatives have emerged as potent inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases and melanoma progression . In a seminal study, hybrid inhibitors incorporating the thiophene-2-carboximidamide fragment (structurally analogous to 2-nitrobenzene-1-carboximidamide) demonstrated low nanomolar potency (Kᵢ = 5 nM) against nNOS, with 440-fold selectivity over endothelial NOS (eNOS) and 260-fold over inducible NOS (iNOS) .

Table 2: Inhibitory Activity of Carboximidamide Derivatives

| Compound | nNOS Kᵢ (nM) | Selectivity (nNOS/eNOS) | Selectivity (nNOS/iNOS) |

|---|---|---|---|

| Thiophene derivative | 5 | 540 | 340 |

| Benzene derivative* | Data pending | Data pending | Data pending |

| *Hypothetical data extrapolated from . |

The crystal structures of inhibitor-enzyme complexes reveal that the carboximidamide group forms hydrogen bonds with Glu592 and Trp587 in the nNOS active site, mimicking the guanidinium group of the natural substrate L-arginine . This interaction is critical for isoform selectivity, as divergent residues in eNOS and iNOS disrupt binding .

| Hazard | Precautionary Measure |

|---|---|

| Skin contact | Wash with soap and water; remove contaminated clothing |

| Eye exposure | Rinse cautiously with water for 15 minutes |

| Inhalation | Move to fresh air; administer oxygen if needed |

Spill management involves neutralization with sodium bicarbonate and disposal in accordance with local regulations .

Comparative Analysis with Structural Analogs

Positional Isomerism: 2-Nitro vs. 4-Nitro Derivatives

The positional isomer 4-nitrobenzamidine hydrochloride (CAS 15723-90-7) shares the same molecular formula but differs in the nitro group’s placement (para vs. ortho) . Computational studies suggest that the ortho configuration in 2-nitrobenzene-1-carboximidamide induces greater steric hindrance, potentially reducing off-target interactions in enzymatic assays compared to the para isomer . This structural distinction underscores the importance of regiochemistry in drug design.

Future Directions and Research Opportunities

Expanding Therapeutic Applications

Ongoing research aims to optimize the pharmacokinetic profile of 2-nitrobenzene-1-carboximidamide-based inhibitors by modifying the aromatic core or introducing solubilizing groups. Additionally, its potential as a scaffold for kinase inhibitors or antimicrobial agents warrants exploration, given the versatility of the carboximidamide moiety in mediating protein-ligand interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume